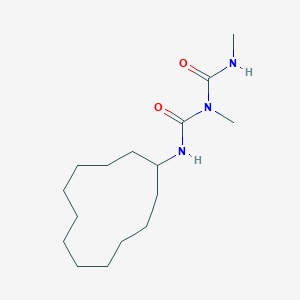
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Descripción general
Descripción
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring
Aplicaciones Científicas De Investigación
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- MPPB’s primary target is not explicitly mentioned in the literature. However, it has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells .
- The compound also affects the galactosylation of monoclonal antibodies, a critical quality attribute .
Target of Action
Mode of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine typically involves the reaction of 2,5-dimethylpyrrole with 4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the C-N bond between the pyrrole and pyridine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding pyrrole and pyridine N-oxides.
Reduction: Formation of reduced pyrrole and pyridine derivatives.
Substitution: Formation of halogenated pyrrole and pyridine compounds.
Comparación Con Compuestos Similares
2,5-Dimethylpyrrole: Shares the pyrrole ring structure but lacks the pyridine ring.
4-Methylpyridine: Contains the pyridine ring but without the pyrrole moiety.
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its bioactivity.
Uniqueness: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-7-13-12(8-9)14-10(2)4-5-11(14)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVYWKRWVFYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345403 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95337-78-3 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5H-dibenzo[a,d]cyclohepten-5-yl)aziridine](/img/structure/B461548.png)
![2,2'-bis[2-(3,5-ditert-butylphenyl)-1H-indene-1,3(2H)-dione]](/img/structure/B461550.png)
![1-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-2-undecyl-1H-imidazole](/img/structure/B461551.png)
![(1-methyl-2-piperidinyl)methyl 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylate](/img/structure/B461552.png)
![N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine](/img/structure/B461553.png)
![2-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B461554.png)
![1-azabicyclo[2.2.2]oct-3-yl 5H-dibenzo[a,d]cycloheptene-5-carboxylate](/img/structure/B461555.png)
![2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-diethylethanamine](/img/structure/B461558.png)
![N-{2-[cyclohexyl(2-methylphenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B461561.png)
![1-[2-[Bis(2,4-dichlorophenyl)methoxy]ethyl]imidazole](/img/structure/B461563.png)
